molecular formula C14H20ClNO2S B602877 [(4-Chloro-3-methylphenyl)sulfonyl](2-methylcyclohexyl)amine CAS No. 1206090-16-5

[(4-Chloro-3-methylphenyl)sulfonyl](2-methylcyclohexyl)amine

Cat. No.: B602877
CAS No.: 1206090-16-5
M. Wt: 301.8g/mol
InChI Key: CJHRRQYVKVTQSC-UHFFFAOYSA-N
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Description

(4-Chloro-3-methylphenyl)sulfonylamine is an organic compound that features a sulfonamide group attached to a cyclohexylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-methylphenyl)sulfonylamine typically involves the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with 2-methylcyclohexylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-methylphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chloro-3-methylphenyl)sulfonylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Chloro-3-methylphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the compound may interact with cell membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenylsulfonamide: Similar structure but lacks the cyclohexylamine moiety.

    2-Methylcyclohexylamine: Contains the cyclohexylamine structure but lacks the sulfonamide group.

    4-Chloro-3-methylbenzenesulfonyl chloride: Precursor in the synthesis of the target compound.

Uniqueness

(4-Chloro-3-methylphenyl)sulfonylamine is unique due to the combination of the sulfonamide group and the cyclohexylamine structure, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

1206090-16-5

Molecular Formula

C14H20ClNO2S

Molecular Weight

301.8g/mol

IUPAC Name

4-chloro-3-methyl-N-(2-methylcyclohexyl)benzenesulfonamide

InChI

InChI=1S/C14H20ClNO2S/c1-10-5-3-4-6-14(10)16-19(17,18)12-7-8-13(15)11(2)9-12/h7-10,14,16H,3-6H2,1-2H3

InChI Key

CJHRRQYVKVTQSC-UHFFFAOYSA-N

SMILES

CC1CCCCC1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C

Origin of Product

United States

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